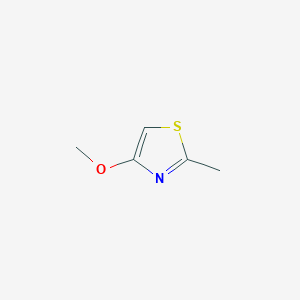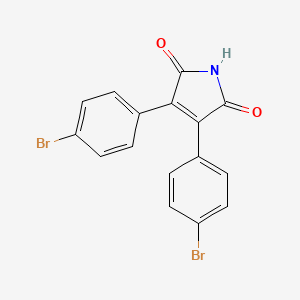
1-Tetradecanol, formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl formate is an organic compound with the molecular formula C15H30O2 and a molecular weight of 242.3975 . It is an ester formed from tetradecanol and formic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl formate can be synthesized through the esterification of tetradecanol with formic acid. The reaction typically involves heating tetradecanol with formic acid in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of tetradecyl formate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction is often carried out under reflux conditions to facilitate the removal of water and drive the reaction forward .
Chemical Reactions Analysis
Types of Reactions: Tetradecyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, tetradecyl formate can hydrolyze to form tetradecanol and formic acid.
Reduction: Tetradecyl formate can be reduced to tetradecanol using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can be oxidized to form tetradecanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Hydrolysis: Tetradecanol and formic acid.
Reduction: Tetradecanol.
Oxidation: Tetradecanoic acid.
Scientific Research Applications
Tetradecyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of tetradecyl formate involves its interaction with biological membranes and enzymes. The ester group in tetradecyl formate can undergo hydrolysis, releasing formic acid and tetradecanol, which can interact with cellular components. The formic acid can act as a proton donor, affecting the pH and enzyme activity within cells. Tetradecanol can integrate into lipid bilayers, altering membrane fluidity and permeability .
Comparison with Similar Compounds
Dodecyl formate: Similar ester with a shorter carbon chain.
Hexadecyl formate: Similar ester with a longer carbon chain.
Octadecyl formate: Another ester with an even longer carbon chain.
Comparison: Tetradecyl formate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to dodecyl formate, tetradecyl formate has higher hydrophobicity and a higher boiling point. Compared to hexadecyl and octadecyl formates, it has lower hydrophobicity and a lower boiling point. These differences make tetradecyl formate suitable for specific applications where intermediate chain length is advantageous .
Properties
CAS No. |
5451-63-8 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
tetradecyl formate |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h15H,2-14H2,1H3 |
InChI Key |
SJBKZSQQFOWRQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)



![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
